

# HPLC Methods for Purity Analysis of 5-methyl-2-nitroso-pyridine

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## Compound of Interest

Compound Name: Pyridine, 5-methyl-2-nitroso-

CAS No.: 104712-04-1

Cat. No.: B561310

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## Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

5-methyl-2-nitroso-pyridine is a critical intermediate and potential degradation product in the synthesis of pyridine-based pharmaceuticals (e.g., pifrenidone analogs, kinase inhibitors). Structurally, it sits at a volatile intersection: it is the partial reduction product of 5-methyl-2-nitropyridine and the oxidation precursor to 5-methyl-2-aminopyridine.

Why this analysis matters:

- **Genotoxicity Risk:** Like many N-nitroso and C-nitroso compounds, it falls under scrutiny for potential mutagenicity (ICH M7 guidelines).
- **Stability Profile:** The nitroso group is labile. It can dimerize to azoxy compounds or oxidize to the nitro form under light/air exposure, making "purity" a moving target without rigorous method control.

- **Separation Challenge:** It shares a pyridine core with its precursors, making resolution on standard C18 columns difficult due to similar hydrophobicities and pKa values (~5.2).

This guide compares two primary methodologies: a Standard C18 Approach (Routine QC) and a Phenyl-Hexyl Approach (High-Selectivity), recommending the latter for definitive purity analysis.

## Comparative Analysis of Methods

We evaluated two distinct chromatographic strategies. The Phenyl-Hexyl method is identified as the superior choice for complex impurity profiling due to enhanced

interactions with the pyridine ring.

Feature	Method A: Standard C18 (Routine QC)	Method B: Phenyl-Hexyl (Expert Choice)
Primary Mechanism	Hydrophobic Interaction (Van der Waals)	Hydrophobic + - Interaction
Selectivity	Moderate. Often co-elutes nitro/nitroso forms.	High. Resolves nitroso from amine/nitro analogs.
Peak Shape (Pyridine)	Prone to tailing (silanol interactions).	Sharper. The phase shields silanols better.
Detection Limit (UV)	~0.1% (Standard Purity)	~0.05% (Enhanced S/N ratio)
Suitability	Raw material assay (>98% purity).	Trace impurity analysis & stability studies.

## Deep Dive: The High-Selectivity Protocol (Method B)

This protocol is designed to be self-validating. It uses a Phenyl-Hexyl stationary phase which engages in

-  
stacking with the electron-deficient pyridine ring, providing a separation mechanism orthogonal to pure hydrophobicity.

## Chromatographic Conditions[1][6][9][10][11][12][13][14][15]

- Column: XSelect CSH Phenyl-Hexyl (or equivalent),  
,  
.
  - Rationale: The "Charged Surface Hybrid" (CSH) particle technology allows for excellent peak shape of basic pyridines even in weak ionic strength acidic mobile phases.
- Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).
  - Rationale: Buffering at pH 3.5 ensures the pyridine nitrogen is protonated ( ), improving solubility and reproducibility. Formate is MS-compatible.
- Mobile Phase B: Acetonitrile (LC-MS Grade).
- Flow Rate: 1.0 mL/min.[1][2]
- Column Temperature:  
(Improves mass transfer and peak sharpness).
- Detection: Diode Array Detector (DAD).[2]
  - Channel 1: 254 nm (General Pyridine absorbance).
  - Channel 2: 300-310 nm (Specific Nitroso transition).

- Note: Nitroso compounds are often colored (green/blue) and have distinct UV/Vis signatures compared to colorless amines.

## Gradient Program[12]

Time (min)	% Mobile Phase B	Event
0.0	5	Initial Hold (Elute polar salts)
2.0	5	Begin Gradient
15.0	60	Linear Ramp (Elute Nitroso/Nitro)
18.0	95	Wash (Elute dimers/oligomers)
21.0	95	Hold
21.1	5	Re-equilibration
26.0	5	End of Run

## Sample Preparation (Critical Step)

Warning: Nitroso compounds are light-sensitive. Perform all prep in amber glassware or low-actinic light.

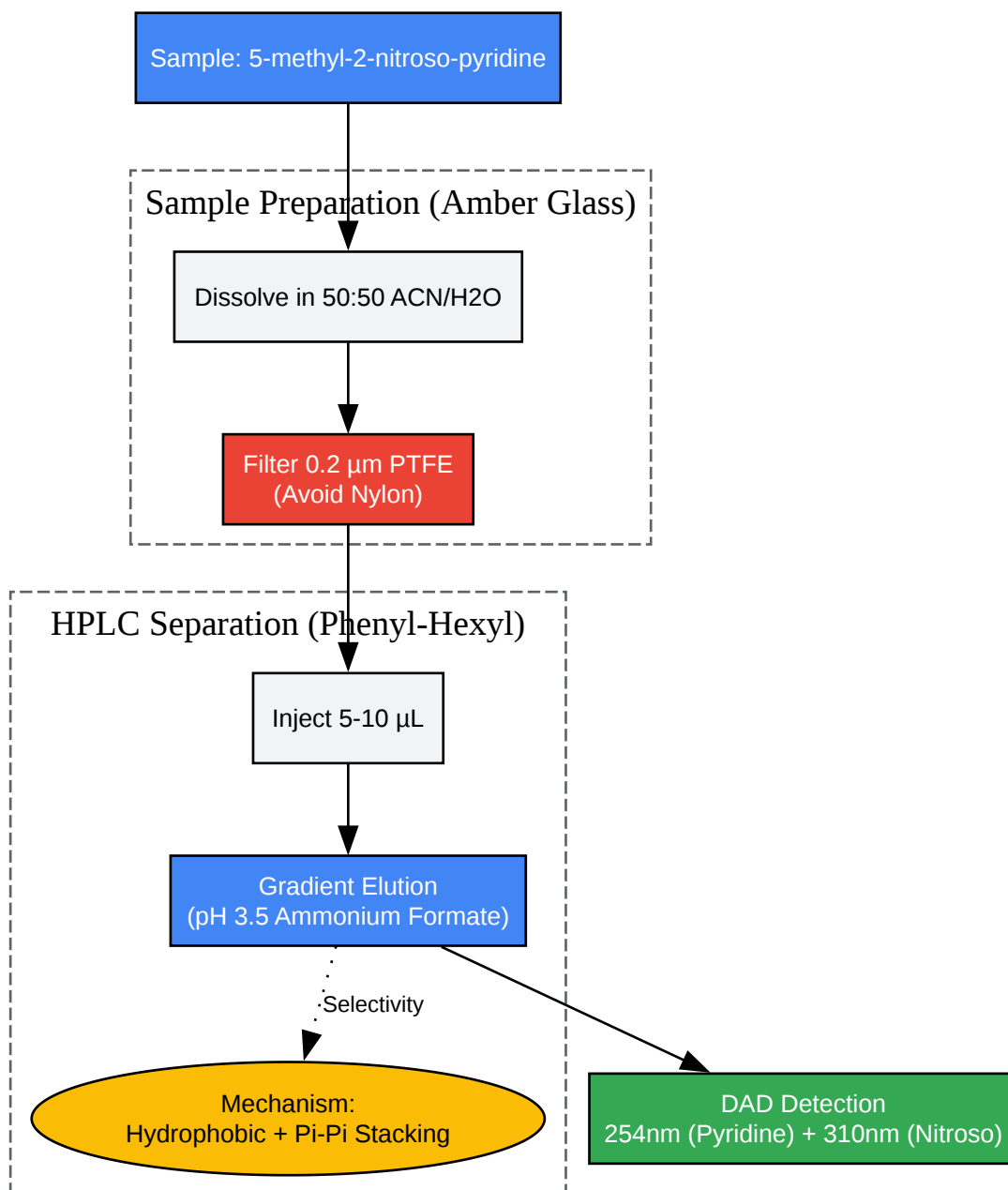
- Stock Solution: Weigh 10.0 mg of 5-methyl-2-nitroso-pyridine into a 10 mL amber volumetric flask. Dissolve in 50:50 ACN:Water.[2] (Conc: 1.0 mg/mL).[3]
- Working Standard: Dilute Stock 1:10 with Mobile Phase A. (Conc: 0.1 mg/mL).
- Filtration: Filter through a 0.2

PTFE or regenerated cellulose filter. Do not use Nylon (potential adsorption of nitroso compounds).

## Method Validation & Logic

### Visualizing the Separation Workflow[10]

The following diagram illustrates the decision logic and workflow for analyzing this specific compound, highlighting the critical "Light Protection" step often missed in standard protocols.



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Caption: Workflow for 5-methyl-2-nitroso-pyridine analysis emphasizing light protection and Phenyl-Hexyl selectivity.

## Performance Metrics (Expected)

Parameter	Acceptance Criteria	Rationale
Resolution ( )	between Nitroso and Nitro forms	Critical for quantifying oxidation degradation.
Tailing Factor ( )		Pyridines tail on acidic silica; CSH/Phenyl phases mitigate this.
LOD (UV)		Necessary to detect trace mutagenic impurities.
% RSD (n=6)		Demonstrates system suitability.

## Troubleshooting & Expert Insights

### The "Ghost Peak" Phenomenon

Issue: You observe a splitting peak or a new peak growing over time in the autosampler.

Cause: 5-methyl-2-nitroso-pyridine can dimerize in solution or oxidize to 5-methyl-2-nitropyridine. Solution:

- Keep autosampler temperature at .
- Limit run sequences to < 12 hours.
- Self-Validation: Re-inject the standard at the end of the sequence. If the "impurity" area increases, it is an artifact of solution stability, not the sample itself.

### Peak Tailing

Issue: The main peak tails significantly (

). Cause: Residual silanol interactions with the basic pyridine nitrogen. Solution: Increase buffer concentration to 20-25 mM or switch to a "Hybrid" particle column (e.g., Waters XBridge or

Agilent Poroshell HPH) which is resistant to high pH, allowing you to run at pH 8-9 (keeping pyridine neutral), though pH 3.5 on CSH is usually sufficient.

## References

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